methyl (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its unique stereochemistry and the presence of various functional groups, including a chlorophenyl group, a trifluoroethylcarbamoyl group, and a pyrrolidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate typically involves multi-step organic synthesis. The key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods.
Addition of the Trifluoroethylcarbamoyl Group: This can be done using reagents like trifluoroethyl isocyanate.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the aromatic ring.
Reduction: Reduction reactions may target the carbonyl group or the aromatic ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups and stereochemistry make it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like this one are often studied for their potential biological activities. They may be screened for antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, such compounds are investigated for their potential as drug candidates. Their interactions with biological targets can lead to the development of new therapeutic agents.
Industry
In the industrial sector, these compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the trifluoroethylcarbamoyl group suggests potential interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S,5R)-5-(4-bromophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate
- Methyl (2S,4S,5R)-5-(4-fluorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate
Uniqueness
The uniqueness of methyl (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate lies in its specific combination of functional groups and stereochemistry. The presence of the chlorophenyl group and the trifluoroethylcarbamoyl group may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl (2S,4S,5R)-5-(4-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClF3N2O3/c1-16(15(25)26-3)8-12(14(24)22-9-17(19,20)21)13(23(16)2)10-4-6-11(18)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,22,24)/t12-,13-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVDERXUBBRZTM-XEZPLFJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=C(C=C2)Cl)C(=O)NCC(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=C(C=C2)Cl)C(=O)NCC(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.